molecular formula C7H12BrN3 B13204153 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B13204153
M. Wt: 218.09 g/mol
InChI Key: BCKKREUCOFCTDE-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromopropyl group attached to the triazole ring, along with two methyl groups at the 4 and 5 positions of the ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the bromopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include reduced triazole derivatives and modified bromopropyl groups.

Scientific Research Applications

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of triazole derivatives with biological targets, such as enzymes and receptors.

    Medicine: Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In biological systems, triazole derivatives often act by inhibiting enzymes or interfering with cellular processes. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The triazole ring can also interact with metal ions or other cofactors, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromopropyl)-1H-1,2,4-triazole: Similar structure but lacks the methyl groups at the 4 and 5 positions.

    4,5-Dimethyl-1H-1,2,4-triazole: Lacks the bromopropyl group.

    3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of both the bromopropyl group and the methyl groups on the triazole ring. This combination of functional groups provides distinct reactivity and potential applications compared to other triazole derivatives. The bromopropyl group allows for versatile chemical modifications, while the methyl groups can influence the compound’s stability and interactions with other molecules.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

3-(3-bromopropyl)-4,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C7H12BrN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3

InChI Key

BCKKREUCOFCTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CCCBr

Origin of Product

United States

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